molecular formula C9H12FNO2S B13309711 2-Amino-3-phenylpropane-1-sulfonyl fluoride

2-Amino-3-phenylpropane-1-sulfonyl fluoride

Katalognummer: B13309711
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: JGYBWMHQJDSTTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-phenylpropane-1-sulfonyl fluoride is an organic compound with the molecular formula C₉H₁₂FNO₂S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry, due to their unique properties and versatile applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylpropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method has been developed, which involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available reagents . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO₂⁺” synthons, facilitating the formation of the C-SO₂F bond .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-phenylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or acetone .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation reactions can produce sulfonic acids or sulfonates .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-phenylpropane-1-sulfonyl fluoride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-3-phenylpropane-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acids and proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity, making the compound a valuable tool in biochemical research and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-phenylpropane-1-sulfonyl fluoride is unique due to its specific structure, which combines an amino group, a phenyl group, and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it suitable for a variety of applications in different fields .

Eigenschaften

Molekularformel

C9H12FNO2S

Molekulargewicht

217.26 g/mol

IUPAC-Name

2-amino-3-phenylpropane-1-sulfonyl fluoride

InChI

InChI=1S/C9H12FNO2S/c10-14(12,13)7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2

InChI-Schlüssel

JGYBWMHQJDSTTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.